molecular formula C8H5BrClFO B8206688 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde

3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde

Cat. No.: B8206688
M. Wt: 251.48 g/mol
InChI Key: MQKGFEFFSFYNQQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is an aromatic compound with the molecular formula C8H5BrClFO. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, along with a methyl group. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde typically involves the halogenation of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde ring is substituted with bromine, chlorine, and fluorine atoms under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is used in scientific research for:

    Chemical Synthesis: As a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigating the effects of halogenated benzaldehydes on biological systems.

    Medicinal Chemistry: Developing potential pharmaceutical compounds with specific biological activities.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid
  • 3-Bromo-6-chloro-2-fluoro-5-methylbenzyl alcohol
  • 3-Bromo-6-chloro-2-fluoro-5-methylbenzene

Uniqueness

3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is unique due to its specific combination of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

5-bromo-2-chloro-6-fluoro-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGFEFFSFYNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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